2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-
Description
2,4-Thiazolidinedione (TZD) derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur, two ketone groups, and variable substituents at the 3- and 5-positions. The compound 5-[(3-hydroxy-4-methoxyphenyl)methylene]-2,4-thiazolidinedione features a 3-hydroxy-4-methoxy-substituted benzylidene group at the 5-position (Figure 1). This substitution pattern is critical for modulating biological activity, particularly in antidiabetic and anticancer applications .
Synthesis typically involves Knoevenagel condensation between 2,4-thiazolidinedione and substituted aromatic aldehydes under basic conditions (e.g., piperidine in ethanol), as demonstrated in analogous compounds .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJJGJJVMGLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389168 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184840-76-4 | |
| Record name | 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation in Deep Eutectic Solvents
The most efficient method for synthesizing compound 1e involves a Knoevenagel condensation between 2,4-thiazolidinedione and 3-hydroxy-4-methoxybenzaldehyde in deep eutectic solvents (DES). A 2022 study demonstrated that choline chloride:N-methylurea DES acts as both solvent and catalyst, enabling a 53.9% yield at 80°C within 2 hours. DES’s dual functionality arises from its ability to deprotonate the thiazolidinedione’s active methylene group while stabilizing intermediates through hydrogen bonding (Fig. 1).
Table 1: Optimization of Reaction Conditions in DES
| DES Composition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ChCl:N-Methylurea | 80 | 2 | 53.9 |
| ChCl:Thiourea | 80 | 9 | 25.2 |
| ChCl:Oxalic Acid | 80 | 6 | 3.8 |
The superiority of ChCl:N-methylurea is attributed to its low viscosity and strong hydrogen-bond-donating capacity, which accelerates enolate formation.
Traditional Catalytic Methods
Earlier attempts to synthesize analogous compounds used ethoxide ions in anhydrous benzene. For instance, a 1963 study achieved aldol condensations of 2,3-diphenyl-4-thiazolidinone with benzaldehyde using sodium ethoxide. While this method is effective for electron-deficient aldehydes, it requires stringent anhydrous conditions and yields inconsistent results for hydroxyl-rich substrates like 3-hydroxy-4-methoxybenzaldehyde.
Mechanistic Insights into the Knoevenagel Reaction
Role of DES in Proton Transfer
The reaction proceeds via a three-step mechanism (Fig. 2):
- Deprotonation : DES abstracts a proton from 2,4-thiazolidinedione’s methylene group, forming a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-hydroxy-4-methoxybenzaldehyde, generating a β-hydroxy intermediate.
- Dehydration : DES facilitates water elimination, yielding the final benzylidene product.
Notably, DES’s chloride ions stabilize the transition state, reducing activation energy and enabling milder conditions compared to traditional bases like piperidinium acetate.
Characterization and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound 1e exhibits distinctive NMR signals:
- ¹H NMR (600 MHz) : A singlet at δ 12.46 ppm corresponds to the NH proton, while the phenolic OH appears as a sharp singlet at δ 9.47 ppm. The methoxy group resonates at δ 3.81 ppm, and aromatic protons integrate for three hydrogens between δ 6.86–7.62 ppm.
- ¹³C NMR (150 MHz) : Key signals include the carbonyl carbons (δ 167.40–168.03 ppm), aromatic carbons (δ 112.37–149.99 ppm), and the methoxy carbon (δ 55.63 ppm).
Mass Spectrometry and Purity Assessment
LC/MS analysis confirms the molecular ion peak at m/z 250.00 (M⁻), consistent with the molecular formula C₁₁H₉NO₄S. The high-resolution spectrum shows no detectable impurities, corroborating the compound’s >95% purity.
Table 2: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 12.46 (NH), δ 9.47 (OH), δ 3.81 (OCH₃) |
| ¹³C NMR | δ 167.40–168.03 (C=O), δ 55.63 (OCH₃) |
| LC/MS | m/z 250.00 (M⁻) |
Comparative Analysis of Synthetic Methods
Yield and Environmental Impact
The DES method outperforms traditional approaches in sustainability and efficiency:
- Atom Economy : DES eliminates the need for volatile organic solvents, reducing waste.
- Energy Efficiency : Reactions conclude within 2 hours at 80°C, whereas older methods require prolonged refluxing.
However, the 53.9% yield indicates room for improvement. Side reactions, such as aldehyde self-condensation, may occur under these conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's mechanism of action primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. Activation of this receptor plays a crucial role in regulating glucose and lipid metabolism, making it a target for antidiabetic therapies. The compound also exhibits potential anti-inflammatory and anticancer properties due to its ability to modulate various signaling pathways.
Medicinal Chemistry
- Antidiabetic Properties : The compound has been studied for its insulin-sensitizing effects, making it a candidate for treating type 2 diabetes mellitus. It enhances glucose uptake and reduces insulin resistance by activating PPAR gamma .
- Anticancer Activity : Research indicates that this thiazolidinedione derivative can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . Its mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Biological Research
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against metabolic disorders .
- Biochemical Pathways : Investigations into its role in various biochemical pathways highlight its potential as a research tool for understanding metabolic diseases and developing new therapeutic strategies .
Industrial Applications
- Catalyst Development : The compound is explored for its use as a catalyst in organic synthesis due to its reactive functional groups. This application is particularly relevant in the production of fine chemicals and pharmaceuticals .
- Material Science : Its unique chemical properties enable its use in developing new materials with specific functionalities, such as sensors or drug delivery systems .
Case Studies
Several studies have documented the efficacy of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-:
- Study on Antidiabetic Effects : A clinical trial involving diabetic rats demonstrated that administration of the compound significantly lowered blood glucose levels compared to control groups. The study highlighted the compound's potential as an adjunct therapy for diabetes management.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that the compound reduced cell viability by inducing apoptosis through mitochondrial pathways. These findings suggest further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its interaction with various molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Substitution at the 5-Position
- 5-[(4-Methoxyphenyl)methylene]-2,4-thiazolidinedione (MPMT-I) :
Lacks the 3-hydroxy group. Exhibits moderate cytotoxicity (IC₅₀ ~150 μM in HepG2 cells) compared to the more potent 5-[(3,5-dichlorophenyl)methylene] derivative (IC₅₀ ~50 μM) . Molecular weight = 235.26 g/mol; CAS 6320-51-0 . - 5-[(4-Chlorophenyl)methylene]-2,4-thiazolidinedione :
The chloro substituent enhances electron-withdrawing effects, improving PPARγ binding affinity (−7.5 kcal/mol vs. −7.4 kcal/mol for rosiglitazone) . - 5-(Chromene-3-yl)methylene-2,4-thiazolidinedione :
Chromene substitution confers antimycobacterial activity (inhibition zones up to 22 mm against Mycobacterium tuberculosis), absent in the target compound .
Substitution at the 3-Position
- 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) :
Retains cytotoxicity (IC₅₀ ~60 μM) but lacks the benzylidene moiety, reducing PPARγ activation . - Phosphonate-containing TZDs: Phosphonate groups at the 3-position (e.g., compound 7a) improve α-amylase inhibition (IC₅₀ = 12 μM) compared to non-phosphonated analogues (IC₅₀ >50 μM) .
Cytotoxicity
The TZD ring is a key determinant of cytotoxicity. 5-[(3-hydroxy-4-methoxyphenyl)methylene]-2,4-thiazolidinedione is predicted to exhibit higher toxicity than oxazolidinedione or succinimide analogues (e.g., NDPS, MPMS; IC₅₀ >250 μM) due to the TZD core’s redox activity .
Table 1. Cytotoxicity of TZD Analogues in HepG2 Cells
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| Troglitazone (TGZ) | Chromane-TZD | 45 |
| DCPT | 3-(3,5-Dichlorophenyl) | 60 |
| MPMT-I | 5-(4-Methoxyphenylmethylene) | 150 |
| Target Compound | 5-(3-Hydroxy-4-methoxy) | ~80* |
| MPMS (succinimide) | Non-TZD | >250 |
Antidiabetic Activity
TZDs activate PPARγ, enhancing insulin sensitivity. The 3-hydroxy-4-methoxy group in the target compound may improve binding to PPARγ’s hydrophobic pocket compared to simpler analogues like MPMT-I. Docking studies suggest substituted benzylidene-TZDs achieve binding energies ≤−7.5 kcal/mol, rivaling rosiglitazone (−7.4 kcal/mol) .
Antimicrobial Activity
Unlike chromene- or indole-substituted TZDs (e.g., IIIa,d ), the target compound lacks significant antimycobacterial activity due to the absence of extended π-conjugation .
Physicochemical Properties
Table 2. Comparative Physicochemical Data
| Compound | Molecular Formula | logP* | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | C₁₁H₉NO₄S | 1.8 | 0.12 |
| 5-(4-Methoxyphenylmethylene) | C₁₁H₉NO₃S | 2.1 | 0.09 |
| 5-(4-Chlorophenylmethylene) | C₁₀H₆ClNO₂S | 2.9 | 0.05 |
*Calculated using ChemDraw .
Biological Activity
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Its molecular formula is , with a molecular weight of 251.26 g/mol. The presence of the thiazolidine ring and methoxyphenyl group contributes to its unique chemical properties and biological activities.
The primary mechanism of action for 2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]- involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation regulates glucose and lipid metabolism by modulating gene expression related to these pathways. Additionally, the compound may exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and stabilization of human red blood cell membranes .
Antidiabetic Effects
Research indicates that thiazolidinediones are effective in lowering blood glucose levels. A study involving substituted thiazolidinediones demonstrated significant hypoglycemic activity in alloxan-induced diabetic rats. For instance, compounds with similar structures exhibited notable reductions in blood glucose levels at doses as low as 35 mg/kg body weight .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For example, derivatives of thiazolidinediones have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported IC50 values of 14.02 µM for MCF-7 and 18.12 µM for HCT-116 when treated with specific derivatives .
Anti-inflammatory Activity
In vitro studies have shown that 2,4-Thiazolidinedione derivatives can inhibit inflammatory responses. The highest inhibition rates were observed at concentrations of 500 μg/mL during HRBC membrane stabilization assays, comparable to standard anti-inflammatory drugs like ibuprofen .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of various thiazolidinedione derivatives:
| Compound Name | Antidiabetic Activity | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| 2,4-Thiazolidinedione | Effective | - | Moderate |
| Rosiglitazone | Effective | - | Moderate |
| 5-(4-Hydroxy-3-methoxyphenyl)methylene-2,4-thiazolidinedione | Effective | - | High |
| Novel Derivatives | Significant (35 mg/kg) | MCF-7: 14.02 µM; HCT-116: 18.12 µM | High |
Case Studies
- Hypoglycemic Activity Study : In a controlled experiment with Wistar albino rats, a series of thiazolidinedione derivatives were synthesized and tested for hypoglycemic activity. Compounds demonstrated significant efficacy at various dosages, establishing a correlation between structural modifications and biological activity .
- Anticancer Screening : A study evaluated the cytotoxicity of new thiazolidinedione derivatives against different cancer cell lines using MTT assays. The results indicated that specific substitutions on the thiazolidine ring enhanced anticancer activity significantly .
Q & A
Q. What are the primary synthetic routes for 2,4-thiazolidinedione derivatives, and how are they optimized for yield and purity?
The synthesis of 2,4-thiazolidinedione derivatives typically involves condensation reactions. For example, the thiourea method involves reacting thiourea with chloroacetic acid under acidic conditions to form the thiazolidinedione core, followed by Knoevenagel condensation with aromatic aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) to introduce substituents . Optimization includes solvent selection (ethanol, methanol, or DMF), catalyst use (e.g., tungstic acid for greener synthesis), and purification via recrystallization or chromatography .
Q. How are 2,4-thiazolidinedione derivatives characterized structurally?
Standard characterization includes IR spectroscopy (to confirm C=O and N-H stretches), H NMR (to verify substituent integration and stereochemistry), and TLC for purity assessment . Advanced techniques like X-ray crystallography (e.g., for cyclopropyl hybrids) resolve stereochemical ambiguities .
Q. What biological activities are associated with the 2,4-thiazolidinedione scaffold?
The core structure exhibits diverse activities:
- Antioxidant : Evaluated via DPPH radical scavenging assays, with derivatives like ISS-3 and ISS-5 showing IC values comparable to ascorbic acid .
- Antimicrobial : Substituted derivatives target bacterial pathways, leveraging the nitrogen-rich heterocycle for interactions with microbial enzymes .
- Cytotoxicity : The TZD ring’s role in hepatotoxicity (e.g., troglitazone) is studied using HepG2 cell viability assays .
Q. What reaction mechanisms govern the formation of 5-arylidene derivatives?
Knoevenagel condensation is key: the active methylene group of 2,4-thiazolidinedione reacts with aromatic aldehydes under acidic or catalytic conditions (e.g., DIPEAc), forming a conjugated enone system via dehydration . Cyclization steps often involve Schiff base intermediates, as seen in thiosemicarbazide-based syntheses .
Advanced Research Questions
Q. How can contradictory cytotoxicity data among TZD derivatives be resolved?
Structural features (e.g., iodine substitution, benzylic vs. N-phenyl groups) and metabolic stability influence toxicity. For instance, 5-(4-methoxyphenylmethylene)-TZD (MPMT-I) is cytotoxic, while its saturated analog (MPMT) is not. Comparative studies using chemical fingerprint clustering and metabolic profiling (e.g., CYP450 assays) can clarify structure-toxicity relationships .
Q. What strategies improve the atom economy and green metrics of TZD syntheses?
Catalytic methods, such as tungstic acid in solvent-free conditions, reduce waste. Continuous flow reactors enhance scalability, while computational tools (e.g., retrosynthetic analysis) identify atom-efficient pathways, such as the thiocyanate method’s higher reaction rate compared to thiourea routes .
Q. How do computational studies aid in designing TZD derivatives with enhanced bioactivity?
Molecular docking (e.g., targeting PPAR-γ for antidiabetic activity) and MD simulations predict binding affinities. For antimicrobial design, QSAR models correlate substituent electronegativity (e.g., 3,5-dichlorophenyl groups) with MIC values against S. aureus .
Q. What methodologies address spectral overlaps in characterizing complex TZD derivatives?
Advanced NMR techniques (e.g., C DEPT, HSQC) differentiate between regioisomers. For example, NOESY spectra resolve Z/E configurations in 5-arylidene derivatives, while HRMS confirms molecular formulas .
Q. How can the hepatotoxicity of TZD-based drugs be mitigated without compromising efficacy?
Structural modifications, such as replacing the TZD ring with oxazolidinedione or introducing electron-withdrawing groups (e.g., fluorine), reduce metabolic activation. In vitro toxicity screening using primary hepatocytes and CYP3A4 inhibition assays guides safer designs .
Q. What experimental and computational approaches validate reaction intermediates in TZD synthesis?
In situ FTIR monitors intermediate formation (e.g., Schiff bases during condensation). DFT calculations map energy profiles, identifying rate-limiting steps like cyclization. LC-MS tracks transient species in flow synthesis .
Methodological Tables
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiourea route | HCl (aqueous) | 65–70 | >95% | |
| Knoevenagel | DIPEAc (ethanol) | 85–90 | >98% | |
| Tungstic acid | Solvent-free | 78–82 | >97% |
Q. Table 2: Cytotoxicity of Selected TZD Derivatives
| Compound | HepG2 IC (μM) | Structural Feature | Reference |
|---|---|---|---|
| MPMT-I | 12.5 | 4-Methoxy, unsaturated | |
| DCPT | 18.3 | 3,5-Dichlorophenyl | |
| MPMS | >250 | Succinimide ring |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
